molecular formula C14H18N4O2 B10796311 (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine

(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine

Cat. No.: B10796311
M. Wt: 274.32 g/mol
InChI Key: HWMLVDDPYXCXLQ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is a chemical compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine typically involves the reaction of 4-isopropyl-aniline with 4,6-dimethoxy-1,3,5-triazine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring acts as an electrophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can be used in condensation reactions to form amides and esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Amides and Esters: Formed through condensation reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is used as a coupling reagent for the formation of amides and esters. It is also employed in the synthesis of various heterocyclic compounds.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable conjugates. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • N,N-Diisopropylethylamine

Uniqueness

(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is unique due to its specific substitution pattern on the triazine ring and the presence of the isopropyl-phenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

The compound (4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine is a derivative of the triazine family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure includes a triazine ring and an isopropyl-substituted phenyl group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazine were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 0.7 to 3.9 µg/mL .

Table 1: Antimicrobial Activity of Triazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Triazine AStaphylococcus aureus0.7
Triazine BEscherichia coli1.5
Triazine CBacillus subtilis3.9

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against several cancer cell lines. In vitro studies revealed that it exhibits cytotoxicity towards human breast cancer cells (MCF-7), with IC50 values indicating moderate potency . The structure-activity relationship suggests that modifications in the phenyl group can enhance cytotoxic effects.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes involved in cellular processes. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antimicrobial effects .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on various triazine derivatives demonstrated that the presence of hydrophobic groups significantly enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria .
  • Cytotoxicity Assessment in Cancer Research : Another investigation focused on the cytotoxic potential of triazine derivatives against breast cancer cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited improved efficacy, suggesting a targeted approach in drug design for cancer therapies .

Properties

IUPAC Name

4,6-dimethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)10-5-7-11(8-6-10)15-12-16-13(19-3)18-14(17-12)20-4/h5-9H,1-4H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMLVDDPYXCXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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